molecular formula C21H22N2O4 B2963809 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 953159-18-7

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2963809
CAS No.: 953159-18-7
M. Wt: 366.417
InChI Key: ZSHPQSZUDZVDGE-UHFFFAOYSA-N
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Description

The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group.

The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility or modulate electronic interactions in biological systems. The 1,2-oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, is less common in pesticidal compounds (e.g., ’s chloroacetamides) but is increasingly explored in medicinal chemistry for its metabolic stability .

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13-6-5-7-17(14(13)2)22-21(24)12-16-11-19(27-23-16)15-8-9-18(25-3)20(10-15)26-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHPQSZUDZVDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of the target compound with structurally analogous acetamides from the evidence:

Compound Key Substituents Molecular Weight (g/mol) Reported Use/Activity Key Features
Target Compound: 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide 3,4-dimethoxyphenyl (1,2-oxazole), 2,3-dimethylphenyl ~369.4 (calculated) Not explicitly stated (likely medicinal) Oxazole core, electron-rich aromatic groups, planar amide group
Alachlor () 2-chloro, 2,6-diethylphenyl, methoxymethyl 269.8 Herbicide Chloro substituent, aliphatic chain, strong electrophilicity
Compound: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide 3,4-dichlorophenyl, pyrazol-4-yl 410.3 Structural/crystallographic study Dichloro substitution, pyrazole ring, hydrogen-bonded dimerization
1052610-79-3 () 3,4-dimethoxyphenyl (pyrrolotriazole), 2,3-dimethylphenyl ~495.5 (calculated) Unspecified (medicinal candidate) Pyrrolo[3,4-d][1,2,3]triazole core, multiple hydrogen-bonding sites

Key Findings

Substituent Effects on Bioactivity: The target compound’s 3,4-dimethoxyphenyl group contrasts with 3,4-dichlorophenyl in ’s compound. Electron-donating methoxy groups may improve solubility but reduce electrophilic reactivity compared to chloro substituents, which are common in herbicides (e.g., alachlor) .

Heterocyclic Core Influence :

  • The 1,2-oxazole ring in the target compound offers metabolic stability over labile esters or thioethers seen in other acetamides (e.g., thenylchlor in ). However, pyrazole or triazole cores () often exhibit stronger hydrogen-bonding capacity, influencing crystallinity or target binding .

Conformational Flexibility :

  • highlights that dihedral angles between aromatic rings and amide groups significantly affect molecular packing and hydrogen-bonding networks. The target compound’s oxazole core may adopt distinct conformations compared to pyrazole-based analogs, impacting solubility or bioavailability .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (e.g., carbodiimide-mediated coupling), but the oxazole ring formation may require specialized cyclization steps, increasing complexity compared to simpler chloroacetamides .

Data Table: Physicochemical Comparison

Property Target Compound Alachlor () Compound
Molecular Formula C₂₀H₂₁N₂O₄ (calculated) C₁₄H₂₀ClNO₂ C₁₉H₁₇Cl₂N₃O₂
Aromatic Substituents 3,4-Dimethoxyphenyl 2,6-Diethylphenyl 3,4-Dichlorophenyl
Heterocycle 1,2-Oxazole None Pyrazole
Hydrogen-Bonding Capacity Moderate (amide, oxazole) Low High (amide, pyrazole)
Potential Applications Medicinal Herbicidal Structural studies

Biological Activity

The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates the presence of an oxazole ring and a dimethylphenyl group, contributing to its unique pharmacological properties. The molecular formula is C19H19N3O4C_{19}H_{19}N_{3}O_{4}, with a molecular weight of approximately 351.37 g/mol.

PropertyValue
Molecular FormulaC19H19N3O4C_{19}H_{19}N_{3}O_{4}
Molecular Weight351.37 g/mol
IUPAC Name2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The oxazole ring may facilitate binding to specific proteins involved in cellular signaling pathways. Preliminary studies suggest that the compound could inhibit certain kinases, which play a critical role in cancer cell proliferation and survival.

Antitumor Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antitumor properties. For instance, studies involving similar oxazole derivatives demonstrated their efficacy against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assays and BrdU proliferation assays.

Results showed that compounds with structural similarities to 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide had IC50 values ranging from 0.85 μM to 6.75 μM in different assay formats, indicating potent antitumor activity .

Antimicrobial Activity

In addition to antitumor effects, compounds containing the oxazole moiety have also been evaluated for antimicrobial properties. Testing against bacterial strains such as E. coli and S. aureus revealed moderate antibacterial activity. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies

  • Case Study on Antitumor Activity :
    • A study synthesized various oxazole derivatives and tested their effects on lung cancer cell lines. The compound showed promising results with an IC50 of 4.01 μM against HCC827 cells in a 3D culture model .
    CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
    2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide6.755.131.73
  • Case Study on Antimicrobial Activity :
    • In another study assessing the antimicrobial efficacy of oxazole derivatives, the compound was tested against S. aureus with a minimum inhibitory concentration (MIC) observed at concentrations around 20 μg/mL .

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